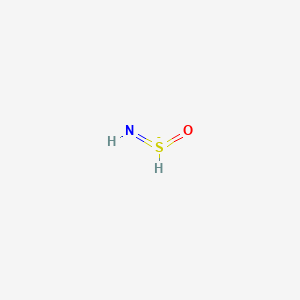
Sulfoximine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfoximine is a useful research compound. Its molecular formula is H2NOS- and its molecular weight is 64.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioisosteric Replacements
One of the primary applications of sulfoximines is their use as bioisosteres for other functional groups in medicinal compounds. They can replace sulfonamides and sulfones, offering improved pharmacokinetic profiles and reduced toxicity. For instance, the transition from sulfonamide to sulfoximine has been shown to enhance solubility and metabolic stability in several drug candidates .
Kinase Inhibitors
Sulfoximines have been utilized in the development of kinase inhibitors, which are crucial in cancer therapy. Notable examples include:
- Roniciclib : A pan-CDK inhibitor that showed improved antiproliferative activity compared to its sulfone counterpart .
- Ceralasertib : An ATR inhibitor with enhanced aqueous solubility and reduced lipophilicity due to the incorporation of a this compound moiety .
These compounds illustrate how sulfoximines can enhance therapeutic efficacy while minimizing side effects.
L-Buthionine this compound
L-Buthionine this compound is a well-studied compound known for its role as an inhibitor of gamma-glutamylcysteine synthetase, which is vital for glutathione biosynthesis. Its application in cancer treatment has been explored, particularly in enhancing the sensitivity of tumors to chemotherapeutic agents by depleting intracellular glutathione levels .
Sudexanox
Sudexanox is an oral prophylactic antiasthmatic agent developed using the this compound structure for bioisosteric replacements. Its clinical trials demonstrated its potential effectiveness compared to traditional treatments .
Synthesis and Functionalization
The synthesis of sulfoximines has been optimized through various methods, including rhodium-catalyzed reactions that allow for efficient incorporation into complex molecular frameworks . Recent advancements have focused on developing chiral sulfoximines that serve as reactive warheads in targeted therapies .
Comparative Data Table
The following table summarizes key properties and therapeutic applications of selected this compound-containing compounds:
| Compound | Target Disease | Mechanism | Key Properties |
|---|---|---|---|
| Roniciclib | Cancer | CDK inhibition | Improved potency, reduced toxicity |
| Ceralasertib | Cancer | ATR inhibition | Enhanced solubility |
| L-Buthionine this compound | Cancer | Glutathione depletion | Increases drug sensitivity |
| Sudexanox | Asthma | Bronchodilation | Oral bioavailability |
Análisis De Reacciones Químicas
Hypervalent Iodine-Mediated NH Transfer Reactions
The NH transfer strategy using hypervalent iodine reagents enables direct conversion of sulfoxides and sulfides to sulfoximines. Key developments include:
-
Sulfoxide amination with PhI(OAc)₂ and ammonium carbamate in MeOH (0.4 M concentration) achieves 95% yield for NH-sulfoximines . The mechanism proceeds through transient iminoiodinane intermediates, detected via HRMS in flow systems .
-
Sulfide dual functionalization using 2 equivalents of PhI(OAc)₂ and NH₃ simultaneously introduces both NH and O groups, avoiding overoxidation to sulfones .
| Substrate | Reagents | Conditions | Product Yield |
|---|---|---|---|
| Diphenylsulfide | PhI(OAc)₂, NH₃ | MeOH, 0°C, 15 min | 95% |
| Cyclohexsulfoxide | PhI(OAc)₂, NH₄HCO₃ | DCM, 3 h | 89% |
Iron-Catalyzed Stereoselective NH Imidation
A breakthrough in asymmetric synthesis employs iron catalysts for dynamic kinetic resolution of racemic sulfoxides :
-
Fe(OTf)₃/(–)-L8 system achieves up to 99% ee through a relay catalysis mechanism combining:
-
Substrate scope includes aryl-alkyl and diaryl sulfoxides, though dialkyl derivatives show limited reactivity (29% yield, racemic) .
Key mechanistic insights :
-
Transition state analysis reveals C–H···π interactions between (–)-L8 ligand and substrates dictate enantioselectivity (ΔΔG‡ = 2.1 kcal/mol)
-
Hammett studies (ρ = +0.82) confirm electrophilic amination character
Post-Functionalization Reactions
NH-sulfoximines serve as versatile intermediates for diverse N-functionalization:
| Reaction Type | Reagents | Yield | Stereoretention |
|---|---|---|---|
| Trifluoromethylthiolation | AgSCF₃, Selectfluor® | 92% | Complete |
| Cyanation | TMSCN, Cu(OTf)₂ | 85% | Complete |
| Phosphorylation | P(O)(OEt)₂Cl, NEt₃ | 78% | Complete |
Mechanistic Advances
Recent studies elucidate critical reaction pathways:
-
Iodine-mediated systems :
-
Iron-catalyzed systems :
Synthetic Limitations and Solutions
Current challenges include:
-
Functional group tolerance : Protic groups (–OH, –NH₂) require protection (e.g., TFA)
-
Scale-up considerations : Flow chemistry improves safety in iodonium nitrene reactions
-
Substrate limitations : Electron-deficient sulfoxides show reduced reactivity (40-60% yields)
This comprehensive analysis demonstrates sulfoximines' evolving synthetic landscape, with hypervalent iodine and iron catalysis enabling precise control over NH transfer and stereochemistry. The development of robust post-functionalization methods further establishes sulfoximines as strategic intermediates in complex molecule synthesis.
Propiedades
Número CAS |
14616-60-5 |
|---|---|
Fórmula molecular |
H2NOS- |
Peso molecular |
64.09 g/mol |
InChI |
InChI=1S/H2NOS/c1-3-2/h1,3H/q-1 |
Clave InChI |
CDODTSOSQYHFPJ-UHFFFAOYSA-N |
SMILES |
N=[SH-]=O |
SMILES canónico |
N=[SH-]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















